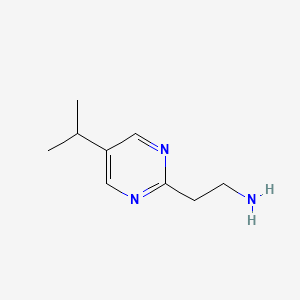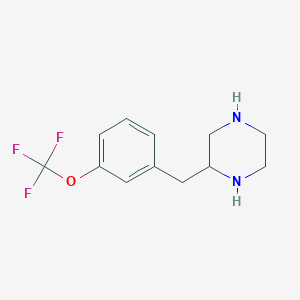
2-(3-Trifluoromethoxy-benzyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethoxybenzyl chloride and piperazine.
Nucleophilic Substitution: The key step involves the nucleophilic substitution reaction where piperazine reacts with 3-trifluoromethoxybenzyl chloride under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Parameters: Parameters such as temperature, solvent, and reaction time are optimized to maximize the yield.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
®-2-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
®-2-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-TRIFLUOROMETHYL-BENZYL)-PIPERAZINE: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-2-(3-METHOXY-BENZYL)-PIPERAZINE: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
®-2-(3-TRIFLUOROMETHOXY-BENZYL)-PIPERAZINE is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and other applications.
Properties
Molecular Formula |
C12H15F3N2O |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
2-[[3-(trifluoromethoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-2-9(7-11)6-10-8-16-4-5-17-10/h1-3,7,10,16-17H,4-6,8H2 |
InChI Key |
CCBDSVHMAGVPNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


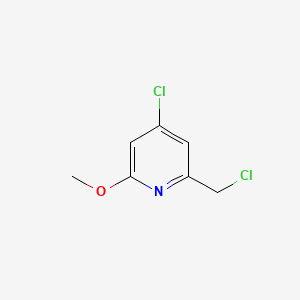
![[(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14861692.png)
![1-[2-Hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B14861694.png)
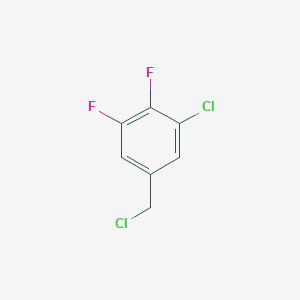
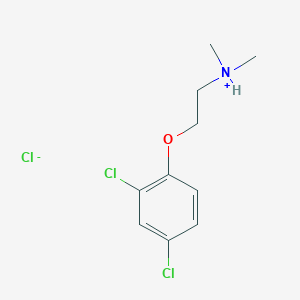
![6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate](/img/structure/B14861726.png)
![[3-Cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14861731.png)






